molecular formula C12H26 B14558564 3-Ethyl-2,3,4-trimethylheptane CAS No. 62199-18-2

3-Ethyl-2,3,4-trimethylheptane

Cat. No.: B14558564
CAS No.: 62199-18-2
M. Wt: 170.33 g/mol
InChI Key: YZXMDESZKHUODO-UHFFFAOYSA-N
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Description

3-Ethyl-2,3,4-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with ethyl and methyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of alkyl halides under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolite catalysts in a hydrocarbon cracking process. This method allows for the selective formation of branched alkanes from larger hydrocarbon molecules, optimizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,3,4-trimethylheptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the formation of alkyl halides.

    Combustion: Complete combustion of this compound produces carbon dioxide and water.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone under high temperatures.

    Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.

    Combustion: Oxygen in the presence of a flame or spark.

Major Products:

    Oxidation: Carbon dioxide and water.

    Substitution: Alkyl halides such as 3-chloro-2,3,4-trimethylheptane.

    Combustion: Carbon dioxide and water.

Scientific Research Applications

3-Ethyl-2,3,4-trimethylheptane has various applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.

    Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,3,4-trimethylheptane involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions with biological membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • 2,3,3-Trimethylheptane
  • 3-Ethyl-2-methylhexane
  • 2,2,4-Trimethylpentane

Comparison: 3-Ethyl-2,3,4-trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and reactivity due to the presence and position of its ethyl and methyl groups.

Properties

CAS No.

62199-18-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,3,4-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-9-11(5)12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3

InChI Key

YZXMDESZKHUODO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(CC)C(C)C

Origin of Product

United States

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